N'-(2,4-Dimethylphenyl) Vortioxetine
Overview
Description
N’-(2,4-Dimethylphenyl) Vortioxetine is a derivative of vortioxetine, a well-known antidepressant. Vortioxetine is classified as a serotonin modulator and stimulator (SMS) due to its multimodal mechanism of action on the serotonin neurotransmitter system. It is primarily used for the treatment of major depressive disorder (MDD) and has shown efficacy in improving cognitive function in patients with MDD .
Preparation Methods
The synthesis of N’-(2,4-Dimethylphenyl) Vortioxetine involves several steps. One common method includes the reaction of 2-(2,4-dimethylphenyl)thioaniline with bis(2-alkyl)amine in the presence of a cyclic amide solvent at temperatures ranging from 80-180°C . This process can be further optimized for industrial production by adjusting reaction conditions to improve yield and purity.
Chemical Reactions Analysis
N’-(2,4-Dimethylphenyl) Vortioxetine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Halogenation and nitration reactions can be performed using reagents like bromine or nitric acid.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N’-(2,4-Dimethylphenyl) Vortioxetine has several scientific research applications:
Chemistry: It is used as a reference compound in the development of new synthetic routes and reaction mechanisms.
Biology: The compound is studied for its interactions with various biological targets, including serotonin receptors.
Medicine: Research focuses on its potential therapeutic effects in treating depression and other neurological disorders.
Industry: It is used in the development of new pharmaceutical formulations and drug delivery systems.
Mechanism of Action
N’-(2,4-Dimethylphenyl) Vortioxetine exerts its effects by modulating the serotonin system. It acts as a serotonin reuptake inhibitor, partial agonist of the 5-HT1B receptor, agonist of the 5-HT1A receptor, and antagonist of the 5-HT3, 5-HT1D, and 5-HT7 receptors . These interactions enhance serotonin levels in the central nervous system, leading to improved mood and cognitive function.
Comparison with Similar Compounds
N’-(2,4-Dimethylphenyl) Vortioxetine is unique due to its specific chemical structure and multimodal mechanism of action. Similar compounds include:
Vortioxetine: The parent compound with similar pharmacological properties.
Sertraline: Another serotonin reuptake inhibitor used for treating depression.
Fluoxetine: A selective serotonin reuptake inhibitor (SSRI) with a different mechanism of action.
These compounds share some pharmacological effects but differ in their specific interactions with serotonin receptors and other molecular targets.
Properties
IUPAC Name |
1-(2,4-dimethylphenyl)-4-[2-(2,4-dimethylphenyl)sulfanylphenyl]piperazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N2S/c1-19-9-11-23(21(3)17-19)27-13-15-28(16-14-27)24-7-5-6-8-26(24)29-25-12-10-20(2)18-22(25)4/h5-12,17-18H,13-16H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVRRNKGZNKULNX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2CCN(CC2)C3=CC=CC=C3SC4=C(C=C(C=C4)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.